molecular formula C21H16N4O4 B2462550 5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione CAS No. 1019067-17-4

5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B2462550
CAS No.: 1019067-17-4
M. Wt: 388.383
InChI Key: DSVNBGXMRCQUTO-UHFFFAOYSA-N
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Description

5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of a pyrazole derivative with a pyrimidine trione under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound has shown potential as a neuroprotective and anti-inflammatory agent. Studies have demonstrated its ability to inhibit nitric oxide and tumor necrosis factor-α production in stimulated human microglia cells .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Its ability to modulate inflammatory pathways makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability, conductivity, and other desirable characteristics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to modulate multiple pathways makes it a versatile compound for various applications.

Properties

IUPAC Name

5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4/c1-29-16-9-5-6-13(10-16)18-14(11-17-19(26)22-21(28)23-20(17)27)12-25(24-18)15-7-3-2-4-8-15/h2-12H,1H3,(H2,22,23,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVNBGXMRCQUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)NC(=O)NC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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